Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[24]heptane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent, which reacts with the precursor compound in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols or thiols.
Scientific Research Applications
Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate
- Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate
Uniqueness
Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H9ClO5S |
---|---|
Molecular Weight |
240.66 g/mol |
IUPAC Name |
methyl 2-chloro-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C7H9ClO5S/c1-12-5(9)7(8)6(13-7)2-3-14(10,11)4-6/h2-4H2,1H3 |
InChI Key |
PBDVFYGNSWHFMO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCS(=O)(=O)C2)Cl |
Origin of Product |
United States |
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